molecular formula C16H18OS B14281531 3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one CAS No. 121851-35-2

3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one

Cat. No.: B14281531
CAS No.: 121851-35-2
M. Wt: 258.4 g/mol
InChI Key: LQLSQFJCFZORCL-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a butenyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a butenyl halide reacts with the cyclohexene ring in the presence of a palladium catalyst.

    Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group may play a role in binding to these targets, while the butenyl group may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.

    3-(But-3-en-1-yl)-2-(methylsulfanyl)cyclohex-2-en-1-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

3-(But-3-en-1-yl)-2-(phenylsulfanyl)cyclohex-2-en-1-one is unique due to the presence of both the butenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups in a cyclohexene ring structure makes this compound a valuable target for research and development.

Properties

CAS No.

121851-35-2

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

3-but-3-enyl-2-phenylsulfanylcyclohex-2-en-1-one

InChI

InChI=1S/C16H18OS/c1-2-3-8-13-9-7-12-15(17)16(13)18-14-10-5-4-6-11-14/h2,4-6,10-11H,1,3,7-9,12H2

InChI Key

LQLSQFJCFZORCL-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=C(C(=O)CCC1)SC2=CC=CC=C2

Origin of Product

United States

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